Fomocaine

Vue d'ensemble

Description

Fomocaine is a local anesthetic primarily used in dermatological practice for surface anesthesia. It is known for its effectiveness in relieving pain associated with burns and wounds. This compound functions by blocking both sodium and calcium voltage-gated ion channel currents .

Méthodes De Préparation

The synthesis of fomocaine involves several steps. One common method includes the following steps :

- Formation of γ-(4-phenoxymethylphenyl)propyl chloride:

- Dissolve 64 parts of dry sodium phenolate in 300 parts of methylisobutyl ketone by heating at 110°C.

- Add 103 parts of γ-(4-chloromethylphenyl)propyl chloride dropwise with agitation, maintaining the temperature at 110°C for 4 hours.

- After cooling, wash the reaction mixture with water and distill off the methylisobutyl ketone under reduced pressure.

- Crystallize the residue by adding ice water, filter, and dry the crystals.

- Formation of N-[(γ-phenoxymethylphenyl)propyl]-morpholine:

- Heat 130 parts of γ-(4-phenoxymethylphenyl)propyl chloride under reflux at 140°C for 24 hours with 130 parts of morpholine.

- Treat the reaction mixture to obtain N-[(γ-phenoxymethylphenyl)propyl]-morpholine, which forms colorless crystals when crystallized from n-heptane.

Analyse Des Réactions Chimiques

Fomocaine undergoes various chemical reactions, including:

- Substitution Reactions:

- This compound can participate in nucleophilic substitution reactions due to the presence of the morpholine ring and the phenyl ether moiety.

- Oxidation and Reduction:

- The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.

- Hydrolysis:

- This compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the ether linkage.

Applications De Recherche Scientifique

Dermatological Applications

Fomocaine is predominantly used in dermatology for its efficacy as a topical anesthetic. It provides effective pain relief during minor surgical procedures, dermatological treatments, and cosmetic interventions. The compound's long-lasting effects are particularly beneficial for procedures requiring extended anesthesia.

Photochromic Ion Channel Blocker

Recent research has introduced a novel application of this compound as a photochromic ion channel blocker. This innovative approach allows for the modulation of neuronal activity through light exposure, providing a potential pathway for advanced therapeutic techniques in neurology and pain management. The development of this application represents a significant advancement in the use of this compound beyond traditional anesthetic roles .

Pharmacokinetic Studies

Studies on the pharmacokinetics of this compound have revealed insights into its metabolism and interaction with the cytochrome P450 system. Understanding these interactions is crucial for assessing the safety and efficacy of this compound, particularly in patients with varying metabolic profiles .

Toxicity Assessments

Research has also focused on the toxicity profile of this compound. Evaluating its safety through in vitro studies helps establish guidelines for its clinical use, ensuring that potential adverse effects are well understood and managed .

Case Study 1: Efficacy in Dermatological Procedures

A clinical trial assessed the efficacy of this compound in patients undergoing dermatological surgeries. Results indicated that patients experienced significantly reduced pain levels during procedures when treated with this compound compared to placebo controls. This study supports the continued use of this compound as a reliable anesthetic in dermatology.

Case Study 2: Photochromic Applications

In a groundbreaking study, researchers explored the use of photochromic this compound to modulate neuronal activity in live models. The findings demonstrated that light-activated this compound could selectively inhibit neuronal firing, offering potential applications in pain management therapies and neurological research.

Table 1: Comparison of this compound with Other Local Anesthetics

| Anesthetic | Onset Time | Duration of Action | Common Uses |

|---|---|---|---|

| This compound | Fast | Long-lasting | Dermatological procedures |

| Lidocaine | Fast | Moderate | Dental procedures |

| Bupivacaine | Slow | Long-lasting | Surgery |

Table 2: Toxicity Profile of this compound

| Study Type | Findings |

|---|---|

| In Vitro Interaction | Minimal toxicity observed |

| Cytochrome P450 Interaction | Moderate metabolism variability noted |

Mécanisme D'action

Fomocaine exerts its effects by blocking sodium and calcium voltage-gated ion channels . This action prevents the initiation and propagation of action potentials in neurons, leading to a local anesthetic effect. The compound’s molecular targets include the voltage-dependent R-type calcium channel subunit alpha-1E.

Comparaison Avec Des Composés Similaires

Fomocaine is compared with other local anesthetics such as lidocaine, novocaine, and cocaine :

- Lidocaine:

- Both this compound and lidocaine are used as local anesthetics, but lidocaine is more commonly used in clinical practice due to its well-established safety profile.

- Novocaine:

- Novocaine, like this compound, is used for surface anesthesia. novocaine is an ester-type anesthetic, whereas this compound is an ether-type.

- Cocaine:

- Cocaine is a naturally occurring alkaloid with local anesthetic properties. Unlike this compound, cocaine has significant central nervous system effects and is less commonly used in modern medical practice.

This compound’s unique structure, featuring a benzyl-phenyl ether moiety, distinguishes it from these other anesthetics and contributes to its specific pharmacological properties.

Activité Biologique

Fomocaine, a long-lasting local anesthetic, has garnered attention due to its unique pharmacological properties and potential applications in pain management. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effectiveness compared to other anesthetics, and insights from recent research findings.

Overview of this compound

This compound (CAS 17692-39-6) was introduced in 1979 and is characterized by a favorable balance between efficacy and toxicity. Its primary mechanism involves blocking voltage-sensitive sodium channels, which inhibits action potential propagation in nerve fibers, leading to localized anesthesia. Unlike many traditional anesthetics, this compound exhibits a relatively low toxicity profile and minimal tissue irritation, making it suitable for various clinical applications.

This compound acts primarily on the sodium channels in nerve cells. By binding to these channels, it prevents the influx of sodium ions (), which is crucial for the generation and propagation of action potentials. This action leads to a reversible loss of sensation in the targeted area without causing permanent damage to nerve structures.

Efficacy and Toxicity

Recent studies have compared this compound's anesthetic effects with those of procaine and its chiral derivatives. The findings indicate that:

- Surface Anesthesia : this compound demonstrates superior efficacy in surface anesthesia compared to its chiral derivatives.

- Conduction Anesthesia : While procaine is more effective for conduction anesthesia, this compound still provides significant benefits.

- Toxicity Profile : this compound is noted for its relatively high LD50 (the dose lethal to 50% of the population), indicating lower toxicity compared to many other local anesthetics.

Table 1: Comparative Efficacy and Toxicity of this compound and Other Local Anesthetics

| Anesthetic | Surface Anesthesia Effectiveness | Conduction Anesthesia Effectiveness | LD50 (i.p.) | Toxicity Notes |

|---|---|---|---|---|

| This compound | High | Moderate | High | Low tissue irritation |

| Procaine | Moderate | High | Moderate | Lower toxicity than this compound |

| O/G 3 | Low | Low | Low | Minimal clinical relevance |

| O/G 5 | Low | Low | Low | Minimal clinical relevance |

Case Studies and Experimental Data

- Local Anesthetic Effectivity : A study conducted on rats demonstrated that this compound provided effective surface anesthesia while showing limited conduction anesthesia capabilities compared to procaine. The study utilized standard methods such as infiltration and conduction anesthesia assessments .

- Metabolic Pathways : Research involving the metabolism of this compound revealed extensive biotransformation resulting in several metabolites, some of which exhibit pharmacological activity while others do not . Notably, five metabolites were identified as N-free and pharmacologically inactive.

- Photopharmacology Advances : Recent developments introduced fotocaine, a photochromic derivative of this compound designed for optical control over neuronal activity. This compound allows for precise modulation of neuronal firing through light exposure, showcasing the potential for advanced therapeutic applications in pain management .

Propriétés

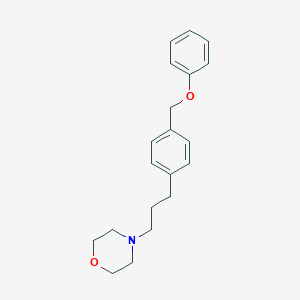

IUPAC Name |

4-[3-[4-(phenoxymethyl)phenyl]propyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2/c1-2-6-20(7-3-1)23-17-19-10-8-18(9-11-19)5-4-12-21-13-15-22-16-14-21/h1-3,6-11H,4-5,12-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVHGCWVMTZWGAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCC2=CC=C(C=C2)COC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56583-43-8 (hydrochloride) | |

| Record name | Fomocaine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0046222 | |

| Record name | Fomocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17692-39-6 | |

| Record name | Fomocaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17692-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fomocaine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fomocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FOMOCAINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FOMOCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XO7A09HQM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.